molecular formula C11H16O3S B8663469 5-(Tert-butyl)-2-methoxybenzenesulfinic acid

5-(Tert-butyl)-2-methoxybenzenesulfinic acid

Cat. No. B8663469
M. Wt: 228.31 g/mol
InChI Key: IZRSGIMMKBRLCI-UHFFFAOYSA-N
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Patent
US04661636

Procedure details

10.7 g (0.04 mol) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfonyl chloride are introduced into a solution of 15 g of Na2SO3 and 4 g of NaOH in 100 ml of water. After adding a little acetone, the mixture is heated on a steam bath for 30 minutes, then filtered and the pH is adjusted to 2-3 with concentrated hydrochloric acid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([S:13](Cl)(=[O:15])=[O:14])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([CH3:4])[CH3:3].[O-]S([O-])=O.[Na+].[Na+].[OH-].[Na+].CC(C)=O>O>[CH3:4][C:2]([C:5]1[CH:6]=[C:7]([S:13]([OH:15])=[O:14])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([CH3:1])[CH3:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CC(C)(C)C=1C=C(C(=CC1)OC)S(=O)(=O)Cl
Name
Quantity
15 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated on a steam bath for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
CC(C)(C)C=1C=C(C(=CC1)OC)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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